molecular formula C7H6O4 B2558445 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde CAS No. 56070-85-0

4-methoxy-2-oxo-2H-pyran-6-carbaldehyde

Cat. No.: B2558445
CAS No.: 56070-85-0
M. Wt: 154.121
InChI Key: XYKRDIIZXDJMTJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde is an organic compound with the molecular formula C7H6O4 It is a derivative of pyran and contains both methoxy and aldehyde functional groups

Preparation Methods

The synthesis of 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2H-pyran-2-one with an appropriate aldehyde under acidic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde can be compared with similar compounds such as:

Properties

IUPAC Name

4-methoxy-6-oxopyran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRDIIZXDJMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-85-0
Record name 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde
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